BENGHE Foundational & Exploratory

Check Availability & Pricing

Foundational Research on ALK1 and ALK2
Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MU1700

Cat. No.: B10828528

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding Activin
Receptor-Like Kinase 1 (ALK1) and Activin Receptor-Like Kinase 2 (ALK2), two pivotal type |
serine/threonine kinases in the Transforming Growth Factor-3 (TGF-3) superfamily. This
document provides a comprehensive overview of their signaling pathways, roles in health and
disease, and detailed experimental methodologies for their study, aimed at facilitating
advanced research and therapeutic development.

Introduction to ALK1 and ALK2

Activin Receptor-Like Kinase 1 (ALK1), also known as ACVRL1, and Activin Receptor-Like
Kinase 2 (ALK2), or ACVRL1, are transmembrane receptors that play crucial roles in a variety of
cellular processes, including angiogenesis, osteogenesis, and cellular differentiation.[1][2] They
are essential components of the Bone Morphogenetic Protein (BMP) signaling pathway.
Dysregulation of ALK1 and ALK2 signaling is implicated in several genetic disorders and
cancers, making them significant targets for therapeutic intervention.[3][4]

ALK1 (ACVRL1) is predominantly expressed on endothelial cells and is a key regulator of
angiogenesis and vascular homeostasis.[3][5] Mutations in the ACVRL1 gene are the primary
cause of Hereditary Hemorrhagic Telangiectasia type 2 (HHT2), a disorder characterized by the
formation of arteriovenous malformations (AVMs).[2][6]
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ALK2 (ACVR1) is more broadly expressed and is critical for bone and cartilage development.[7]
[8] Gain-of-function mutations in the ACVR1 gene are the underlying cause of Fibrodysplasia
Ossificans Progressiva (FOP), a rare and debilitating genetic disorder where soft tissues
progressively ossify.[4][9] Somatic mutations in ACVR1 have also been identified in certain
cancers, such as Diffuse Intrinsic Pontine Glioma (DIPG).[4]

Signaling Pathways

ALK1 and ALK2 mediate signaling by forming heteromeric complexes with type Il
serine/threonine kinase receptors. Ligand binding induces the type Il receptor to phosphorylate
and activate the type | receptor, which in turn phosphorylates downstream effectors, primarily
the SMAD proteins.

ALK1 Signaling Pathway

The primary ligands for ALK1 are Bone Morphogenetic Protein 9 (BMP9) and BMP10, which
bind with high affinity.[1][3] The signaling cascade is initiated by the formation of a receptor
complex comprising ALK1, a type Il receptor (BMPRII, ActRIIA, or ActRIIB), and the co-receptor
Endoglin.[1][10] Upon activation, ALK1 phosphorylates SMAD1, SMADS5, and SMADS, which
then form a complex with SMAD4 and translocate to the nucleus to regulate target gene
expression.[3][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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